molecular formula C7H4ClIO B154996 3-Iodobenzoyl chloride CAS No. 1711-10-0

3-Iodobenzoyl chloride

Cat. No. B154996
CAS RN: 1711-10-0
M. Wt: 266.46 g/mol
InChI Key: DTELTOREECFDBC-UHFFFAOYSA-N
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Patent
US08871361B2

Procedure details

Oxalyl chloride (2.66 mL, 30.4 mmol) was added dropwise to a suspension of 3-iodobenzoic acid (6.98 g, 27.6 mmol) in DCM (140 mL) under a nitrogen atmosphere at room temperature. The mixture was then stirred at rt for 4 h. After the reaction was complete, solvent was removed in vacuum to yield a residue (3-iodobenzoyl chloride), which was dried in high vacuum and used without further purification. This residue was dissolved in DCM (25 mL) and added slowly to a 0° C., stirred solution of 3,5-diisopropyl-[1,1′-biphenyl]-4-amine (5.0 g, 19.73 mmol) and pyridine (2.71 ml, 33.5 mmol) in DCM (50 mL). The mixture was then warmed up and stirred at rt overnight. After the reaction was complete water was added. Aqueous mixture was extracted with DCM. The DCM layer was separated, washed with water (2×) and brine, and then dried over anhydrous Na2SO4. Filtration and evaporation gave an off-white solid which was recrystallized from 10% hexane in DCM to afford the title compound (5.3 g, 55%).
Quantity
2.66 mL
Type
reactant
Reaction Step One
Quantity
6.98 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[I:7][C:8]1[CH:9]=C([CH:14]=[CH:15][CH:16]=1)C(O)=O>C(Cl)Cl>[I:7][C:8]1[CH:9]=[C:1]([CH:14]=[CH:15][CH:16]=1)[C:2]([Cl:4])=[O:3]

Inputs

Step One
Name
Quantity
2.66 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
6.98 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1
Name
Quantity
140 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
IC=1C=C(C(=O)Cl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.